molecular formula C7H3BrClNS B1270875 6-Bromo-2-chlorobenzothiazole CAS No. 80945-86-4

6-Bromo-2-chlorobenzothiazole

Cat. No.: B1270875
CAS No.: 80945-86-4
M. Wt: 248.53 g/mol
InChI Key: IJQSMNIZBBEBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chlorobenzothiazole is an organic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . It is a derivative of benzothiazole, characterized by the presence of bromine and chlorine atoms at the 6th and 2nd positions, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

6-Bromo-2-chlorobenzothiazole has several scientific research applications:

Safety and Hazards

6-Bromo-2-chlorobenzothiazole is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

As a building block in chemistry, 6-Bromo-2-chlorobenzothiazole has potential for various applications. Its use in the synthesis of benzothiazole dimers, which have high binding affinity to β-amyloid fibrils, suggests potential applications in the development of new drugs and materials .

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-chlorobenzothiazole is β-amyloid fibrils . These fibrils are protein aggregates that play a crucial role in the pathogenesis of Alzheimer’s disease.

Mode of Action

This compound interacts with β-amyloid fibrils by binding to them with high affinity . This interaction can influence the aggregation of these fibrils, potentially altering their structure and function.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-chlorobenzothiazole plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting material in the synthesis of benzothiazole dimers, which exhibit high binding affinity to β-amyloid fibrils . This interaction is crucial in the study of Alzheimer’s disease, as β-amyloid fibrils are associated with the pathology of the disease.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have an impact on the respiratory system, causing irritation when inhaled . Additionally, its interaction with β-amyloid fibrils suggests potential effects on neuronal cells, which could be relevant in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression. The compound’s high binding affinity to β-amyloid fibrils indicates that it may interfere with the aggregation process of these fibrils, potentially preventing or reducing their formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. It has a relatively low vapor pressure and moderate water solubility, which influence its stability in various environments . Long-term studies have shown that it can cause chronic effects on cellular function, particularly in the respiratory system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting the aggregation of β-amyloid fibrils. At higher doses, it can cause toxic or adverse effects, including irritation of the skin and eyes, and harmful effects if ingested . These threshold effects are crucial for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s moderate water solubility and log Kow value suggest that it can be metabolized and excreted through aqueous pathways . Its interaction with β-amyloid fibrils also indicates potential effects on metabolic flux and metabolite levels in neuronal cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its moderate water solubility allows it to be transported in aqueous environments, while its log Kow value suggests that it can also interact with lipid membranes . These properties influence its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interaction with β-amyloid fibrils suggests that it may localize to regions where these fibrils are present, potentially affecting their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chlorobenzothiazole can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzothiazole. The reaction typically uses bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chlorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQSMNIZBBEBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365955
Record name 6-Bromo-2-chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-86-4
Record name 6-Bromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80945-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chlorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMF (0.807 mL, 10.4 mmol) was added to phosphorous oxychloride (8.10 mL, 86.9 mmol), and the reaction mixture was stirred for 15 min. 6-bromobenzo[d]thiazol-2(3H)-one (2.00 g, 8.69 mmol) was added and the reaction mixture was heated to 100° C. overnight. Upon cooling to rt, the reaction mixture was slowly added to a solution of K2CO3 (75 g) in water (200 mL) while maintaining the temperature below 35° C. Additional K2CO3 was added in order to maintain the pH above 10. Upon complete addition, the mixture was allowed to stir for 1 h. The solid was collected by filtration, washed with water (2×25 mL), and air dried. Further drying in a vacuum oven gave 2.06 g (95%) of the desired product as a brown solid. The material was used without further purification. LC-MS: RT=9.94 min., compound does not ionize.
Name
Quantity
0.807 mL
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 6-bromobenzothiazolin-2-one (500 mg, 2.2 mmol) in POCl3 (5 mL) was refluxed during 18 h, then poured onto ice. The solution was neutralized to pH 9 by addition of NH4OH, and the resulting solid collected by filtration. Washing with water and drying in vacuo gave 6-bromo-2-chlorobenzothiazole (450 mg, 83%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chlorobenzothiazole
Reactant of Route 3
6-Bromo-2-chlorobenzothiazole
Reactant of Route 4
6-Bromo-2-chlorobenzothiazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-chlorobenzothiazole
Reactant of Route 6
6-Bromo-2-chlorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.